![molecular formula C8H11NO3 B13104678 (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyrrolo[1,2-C]oxazole core structure, which is a fused bicyclic system containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrrolo[1,2-C]oxazole Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethylene Group: The methoxymethylene group can be introduced via a Wittig reaction or a similar olefination reaction, using a methoxymethylene phosphonium ylide or a related reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyrrolo[1,2-C]pyridine Derivatives: These compounds share a similar core structure but differ in the presence of a pyridine ring instead of an oxazole ring.
Tetrahydropyrrolo[2,1-B]benzothiazol-1-ones: These compounds have a benzothiazole ring fused to the tetrahydropyrrole core, offering different biological activities.
Uniqueness
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is unique due to its specific methoxymethylene substitution, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(6Z,7aS)-6-(methoxymethylidene)-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C8H11NO3/c1-11-4-6-2-7-5-12-8(10)9(7)3-6/h4,7H,2-3,5H2,1H3/b6-4-/t7-/m0/s1 |
Clé InChI |
RHRHHWRPUYSUMV-NGAMADIESA-N |
SMILES isomérique |
CO/C=C\1/C[C@H]2COC(=O)N2C1 |
SMILES canonique |
COC=C1CC2COC(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


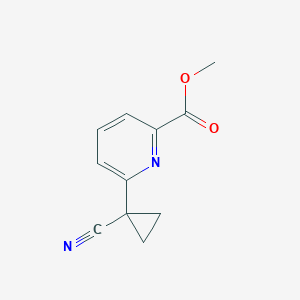
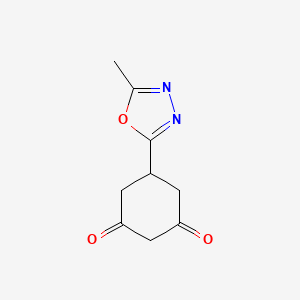


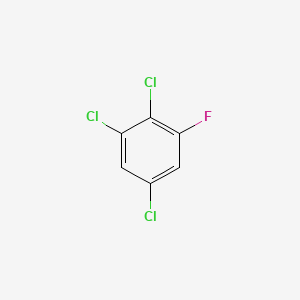

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
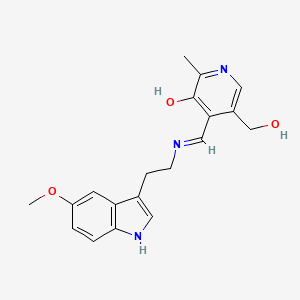

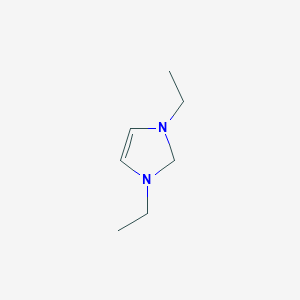
![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
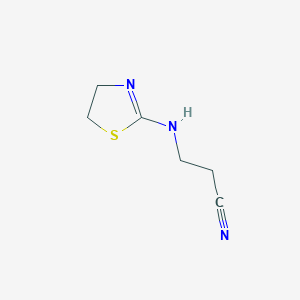
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)

